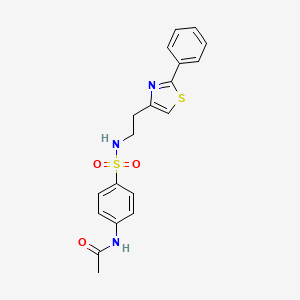

N-(4-(N-(2-(2-phénylthiazol-4-yl)éthyl)sulfamoyl)phényl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfamoyl phenyl acetamides has been described in the literature. For instance, the synthesis of a series of N-substituted derivatives of acetamides was carried out by converting benzoic acid into various intermediates and then reacting with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride . Another study reported the synthesis of an impurity in the antibacterial drug sulfamethizole, which involved the reaction of 2-amino-5-methyl-1, 3, 4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis .

Molecular Structure Analysis

The molecular structure and electronic properties of similar acetamide compounds have been extensively studied using various computational methods. Density Functional Theory (DFT) and Hartree-Fock (HF) methods have been employed to investigate the electronic structure, including HOMO-LUMO analysis, and to assign IR vibrational spectra . These studies provide a detailed understanding of the molecular geometry, electron distribution, and potential reactivity of the compounds.

Chemical Reactions Analysis

The interaction of these compounds with polar liquids has been evaluated, revealing insights into their reactivity. For example, the study of N-[4-(Ethylsulfamoyl)phenyl]acetamide in polar aprotic and protic liquids using the IEFPCM solvation model showed evidence of the compound's reactivity through MEP analysis . Additionally, the docking studies of similar molecules with various enzymes and receptors suggest potential biological activities, including antiviral, antimicrobial, and inhibition of melanin-concentrating hormone receptor 1 .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives have been characterized through spectroscopic methods and quantum computational approaches. Vibrational spectroscopic signatures have been obtained to identify the compounds, and the effects of rehybridization and hyperconjugation on their stability have been analyzed . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have also been investigated to assess the therapeutic potential of these compounds .

Applications De Recherche Scientifique

- Recherche: Des dérivés de la N-(4-phénylthiazol-2-amine) ont été synthétisés et évalués pour leur activité antimicrobienne. Ces composés ont démontré une activité antifongique puissante et une activité antibactérienne modérée contre les souches bactériennes sensibles et résistantes .

- Études: Des dérivés de la N-(4-phénylthiazol-2-amine) ont été testés pour leur activité anti-inflammatoire. Certains composés ont présenté de bons effets anti-inflammatoires .

- Cibles: Des études in silico ont révélé que ces composés présentent de bons profils d'affinité de liaison contre des protéines spécifiques: S. aureus (PDB ID: 1AD4) et C. albicans (PDB ID: 1AI9) .

Activité antimicrobienne

Propriétés anti-inflammatoires

Affinité de liaison contre des protéines spécifiques

Potentiel thérapeutique dans le cancer

Mécanisme D'action

Target of Action

Similar compounds have shown promising antimicrobial and anticancer activities . The targets could be various proteins or enzymes involved in vital cellular processes of pathogens and cancerous cells .

Mode of Action

This interaction could inhibit the activity of the target, leading to a disruption in the normal functioning of the cell .

Biochemical Pathways

Similar compounds have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . This suggests that the compound could interfere with essential biochemical pathways in the target organisms, leading to their death or inhibition .

Result of Action

Similar compounds have shown promising antimicrobial and anticancer activities . This suggests that the compound could lead to the death or inhibition of the target organisms, thereby treating the infection or disease .

Propriétés

IUPAC Name |

N-[4-[2-(2-phenyl-1,3-thiazol-4-yl)ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-14(23)21-16-7-9-18(10-8-16)27(24,25)20-12-11-17-13-26-19(22-17)15-5-3-2-4-6-15/h2-10,13,20H,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSBCKVFKBBPMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2520303.png)

![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)

![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)

![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B2520321.png)